molecular formula C6H8Cl2O5S B1603250 2,5-Dichlorobenzenesulfonic Acid Dihydrate CAS No. 38484-94-5

2,5-Dichlorobenzenesulfonic Acid Dihydrate

Cat. No. B1603250
CAS RN: 38484-94-5
M. Wt: 263.09 g/mol
InChI Key: VPJICTWHRNQYRG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonic Acid Dihydrate is a chemical compound with the CAS Number: 38484-94-5 . It has a molecular weight of 263.1 and its IUPAC name is 2,5-dichlorobenzenesulfonic acid dihydrate . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The InChI code for 2,5-Dichlorobenzenesulfonic Acid Dihydrate is 1S/C6H4Cl2O3S.2H2O/c7-4-1-2-5 (8)6 (3-4)12 (9,10)11;;/h1-3H, (H,9,10,11);2*1H2 . The InChI key is VPJICTWHRNQYRG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dichlorobenzenesulfonic Acid Dihydrate has a melting point range of 97.0 to 101.0 °C . It is freely soluble in water and almost transparent in methanol .

Scientific Research Applications

Conductance and Potentiometric Studies

2,5-Dichlorobenzenesulfonic acid dihydrate is utilized in conductance and potentiometric studies. Srivastava and Samant (1995) investigated its behavior in a propylene carbonate and ethylene carbonate mixture. Their findings shed light on the conductance behavior of acids in this context, contributing to a better understanding of acid-base reactions and equilibria in non-aqueous media (Srivastava & Samant, 1995).

Crystallographic Studies

The compound's use extends to crystallographic studies, as demonstrated by Liu, Chi, and Wang (2008). They analyzed the structure of a compound containing 4-amino-2,5-dichlorobenzenesulfonate anions, revealing insights into molecular geometries and intermolecular interactions. This research is essential for understanding the structural properties of related compounds (Liu, Chi, & Wang, 2008).

Catalysis in Chemical Synthesis

The role of 2,5-dichlorobenzenesulfonic acid dihydrate in catalysis is highlighted in studies focusing on the conversion of fructose into hydroxymethylfurfural and other chemicals. Wang et al. (2011) used a related catalyst for efficient conversion processes, demonstrating the acid's potential in green chemistry and the production of valuable chemicals from biomass (Wang et al., 2011).

Applications in Luminescent Materials

The acid has been used in the synthesis of luminescent materials, as shown by Yu et al. (2015). Their work involved the creation of Cd(II)-arenesulfonate complexes with unique luminescent properties, important for developing new materials for electronics and photonics (Yu et al., 2015).

Research in Clinical Chemistry

Fossati and Prencipe (2010) explored the application of a related chromogenic system in the enzymatic assay of uric acid, demonstrating the compound's utility in clinical chemistry. This work contributes to the development of more efficient diagnostic methods (Fossati & Prencipe, 2010).

Safety And Hazards

2,5-Dichlorobenzenesulfonic Acid Dihydrate is classified as dangerous. It may cause severe skin burns and eye damage (H314), and may be corrosive to metals (H290) . Precautionary measures include avoiding breathing dusts or mists (P260) . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2,5-dichlorobenzenesulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S.2H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;;/h1-3H,(H,9,10,11);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJICTWHRNQYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610864
Record name 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzenesulfonic Acid Dihydrate

CAS RN

38484-94-5
Record name 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Ahn, R Shimizu, K Miyatake - Journal of Materials Chemistry A, 2018 - pubs.rsc.org
Partially fluorinated and sulfonated aromatic copolymers (SBAFs) were designed and synthesized as chemically stable, highly proton conductive membranes for fuel cell applications. …
Number of citations: 33 pubs.rsc.org
F Liu, J Ahn, J Miyake, K Miyatake - Polymer Chemistry, 2021 - pubs.rsc.org
Sulfonated poly(para-phenylene)s with a high molecular weight and membrane forming capability were obtained by using methyl and trifluoromethyl substituents. The linearity of the …
Number of citations: 7 pubs.rsc.org
K Shiino - 2021 - yamanashi.repo.nii.ac.jp
Ion conductive polymers have been extensively investigated for applications such as sensors, actuators, and batteries (1–3). Among them, fuel cells using proton conductive polymer …
Number of citations: 0 yamanashi.repo.nii.ac.jp
R Kumao, K Miyatake - Bulletin of the Chemical Society of Japan, 2022 - journal.csj.jp
We designed and synthesized a series of sulfonated terpolymers, SPP-PQP and SPP-BQP, containing sulfophenylene, quinquephenylene (QP) and perfluoroalkylene (PAF) or …
Number of citations: 1 www.journal.csj.jp
Y Zhang, J Miyake, R Akiyama, R Shimizu… - ACS Applied Energy …, 2018 - ACS Publications
A novel series of terpolymers (SQF) containing sulfophenylene, quinquephenylene, and perfluoroalkylene groups in the polymer main chain were designed and synthesized as proton …
Number of citations: 37 pubs.acs.org
Z Long, Y Zhang, J Miyake… - Industrial & Engineering …, 2019 - ACS Publications
Novel sulfonated and carboxylated polyphenylene (SPP-QP-BA) containing additives were synthesized as proton exchange membranes. As the additives, linear and flexible …
Number of citations: 7 pubs.acs.org
J Miyake, R Taki, T Mochizuki, R Shimizu… - Science …, 2017 - science.org
Proton exchange membrane fuel cells (PEMFCs) are promising devices for clean power generation in automotive, stationary, and portable applications. Perfluorosulfonic acid (PFSA) …
Number of citations: 182 www.science.org

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